Methyl 6-formylnicotinate
Overview
Description
Methyl 6-formylnicotinate, also known as M6FN, is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a yellowish powder that is soluble in organic solvents and is commonly used in scientific research due to its various applications.
Mechanism Of Action
The mechanism of action of Methyl 6-formylnicotinate is not fully understood. However, it is believed to act as a prodrug that is converted into nicotinic acid in the body. Nicotinic acid is known to activate G protein-coupled receptors, which are involved in various physiological processes.
Biochemical And Physiological Effects
Methyl 6-formylnicotinate has been shown to have various biochemical and physiological effects. It has been found to increase glucose uptake and insulin sensitivity in skeletal muscle cells, which may have potential applications in the treatment of diabetes. It has also been found to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using Methyl 6-formylnicotinate in lab experiments is its versatility. It can be used in various applications, such as the synthesis of other chemical compounds and as a reagent in organic synthesis. However, one of the limitations is its relatively high cost compared to other chemical compounds.
Future Directions
There are several future directions for the use of Methyl 6-formylnicotinate in scientific research. One potential application is in the development of new drugs for the treatment of diabetes and other metabolic disorders. It may also have potential applications in the development of new fluorescent probes for biological imaging. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
In conclusion, Methyl 6-formylnicotinate is a versatile chemical compound that has various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
Methyl 6-formylnicotinate can be synthesized through various methods, including the reaction between nicotinic acid and formic acid in the presence of a catalyst. Another method involves the reaction between methyl nicotinate and formic acid in the presence of a dehydrating agent.
Scientific Research Applications
Methyl 6-formylnicotinate is widely used in scientific research due to its various applications. It is commonly used as a building block in the synthesis of other chemical compounds, such as pyridine derivatives. It is also used in the preparation of fluorescent probes for biological imaging and as a reagent in organic synthesis.
properties
IUPAC Name |
methyl 6-formylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWIADSJYMJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342968 | |
Record name | Methyl 6-formylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-formylnicotinate | |
CAS RN |
10165-86-3 | |
Record name | Methyl 6-formylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-formylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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